![molecular formula C23H23F3N2O B5468497 6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B5468497.png)
6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole
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Description
The compound “6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also contains a trifluoromethyl group (-CF3), which is derived from a methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound, making trifluoromethyl-substituted compounds often strong acids .Mechanism of Action
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals. Trifluoromethyl groups are of some importance in these industries, and the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
properties
IUPAC Name |
1H-indol-6-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O/c24-23(25,26)20-6-2-1-5-17(20)8-7-16-4-3-13-28(15-16)22(29)19-10-9-18-11-12-27-21(18)14-19/h1-2,5-6,9-12,14,16,27H,3-4,7-8,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMYCGBGKSAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)CCC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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